![molecular formula C9H8F3NO3 B2575915 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol CAS No. 82945-27-5](/img/structure/B2575915.png)
1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol
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Description
1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol is a chemical compound with the CAS Number 82945-27-5 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular weight of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol is 235.16 . The InChI code for this compound is 1S/C9H8F3NO3/c10-9(11,12)8(14,6-13(15)16)7-4-2-1-3-5-7/h1-5,14H,6H2 .Physical And Chemical Properties Analysis
1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol is a liquid at room temperature .Scientific Research Applications
Enantioselective Synthesis
1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol has been used in enantioselective synthesis processes. For instance, its derivative, 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, was prepared with high enantiomeric purity using lipase-mediated kinetic resolution. This compound was further converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating its utility in synthesizing complex, chiral molecules (Shimizu, Sugiyama, & Fujisawa, 1996).
Synthesis and Complexation Properties
The compound 3,3,3-Trifluoro-N′-(3-trifluoromethylphenyl)-1,2-propanediamine, synthesized from 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol, exhibits unique protolytic and complexation properties. Its ability to form stable complexes with transition metals like Cu2+, Ni2+, and Zn2+ has been demonstrated, highlighting its potential in coordination chemistry (Korotaev et al., 2005).
Fluorine-Containing Nitro Alcohols Synthesis
1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol serves as a precursor in the synthesis of fluorine-containing nitro alcohols and nitro ethers, expanding its relevance in creating fluorinated organic compounds (Knunyants, German, & Rozhkov, 1964).
Ruthenium-Catalyzed Hydrogenation
The highly enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols, including derivatives of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol, is achieved through ruthenium-catalyzed hydrogenation. This process highlights its importance in the production of enantiomerically pure trifluorolactic acid (Kuroki et al., 2000).
Impact on Radical Persistency
Research has shown that 1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-ol, a related compound, significantly increases the lifetime of sec-alkyl peroxy radicals through hydrogen-bonding complexes. This indicates potential applications in radical chemistry and reaction kinetics (Mugnaini & Lucarini, 2007).
properties
IUPAC Name |
1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)8(14,6-13(15)16)7-4-2-1-3-5-7/h1-5,14H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYAQLFOMNYIRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol |
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